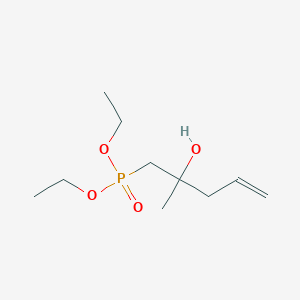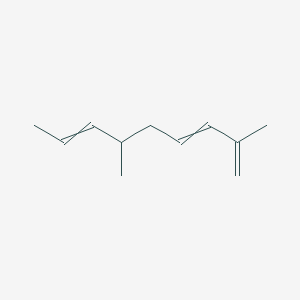
2,6-Dimethylnona-1,3,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, which means it contains three double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnona-1,3,7-triene typically involves the use of specific reagents and catalysts to facilitate the formation of the desired triene structure. One common method involves the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to form the triene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce epoxides or alcohols, while reduction may yield alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylnona-1,3,7-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of trienes in various chemical reactions.
Biology: It is studied for its role in plant signaling and defense mechanisms, particularly in response to herbivory.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylnona-1,3,7-triene involves its interaction with specific molecular targets and pathways. In biological systems, it is known to be involved in plant defense mechanisms, where it acts as a signaling molecule to attract predators of herbivores. The compound is synthesized in response to herbivory and released to signal the presence of herbivores, thereby attracting natural predators .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethyl-1,3,7-nonatriene: This isomer has a similar structure but differs in the position of the double bonds.
(Z)-4,8-Dimethyl-1,3,7-nonatriene: Another isomer with different spatial arrangement of the double bonds.
2,6-Dimethyl-2,6,8-nonatriene: A compound with a similar carbon skeleton but different positions of the double bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
374114-72-4 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2,6-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3 |
InChI-Schlüssel |
JBGDWLUXDXLDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)CC=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


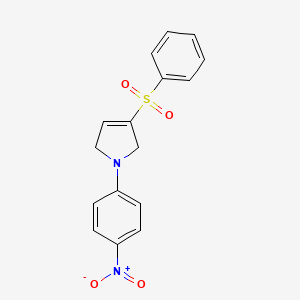


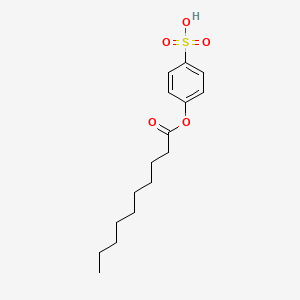
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
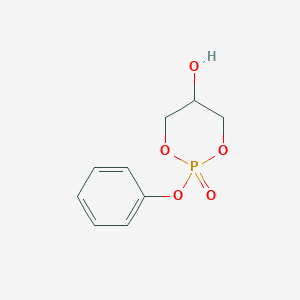
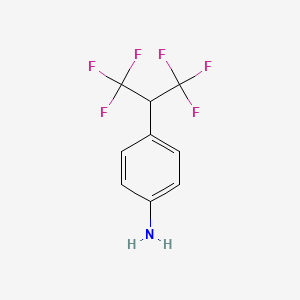
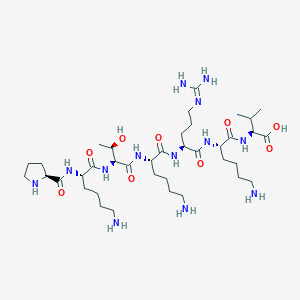
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

